molecular formula C22H18N4 B1196790 Benzyl-2-pyridylketon-2-chinolylhydrazon

Benzyl-2-pyridylketon-2-chinolylhydrazon

Cat. No.: B1196790
M. Wt: 338.4 g/mol
InChI Key: CNTRFWJZQHGDIE-UHFFFAOYSA-N
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Description

Chemical Structure and Molecular Characteristics

Benzyl-2-pyridylketon-2-chinolylhydrazon is a hydrazone derivative featuring a pyridine-quinoline hybrid scaffold. Its molecular formula is C$${22}$$H$${17}$$N$$_5$$O , with a molecular weight of 375.41 g/mol . The structure comprises:

  • A benzyl-2-pyridyl ketone moiety (phenyl group attached to a pyridinylmethanone).
  • A 2-quinolylhydrazone group (-NH-N=CH-) linked to the ketone (Figure 1).

Key Structural Features:

  • Aromatic Systems :
    • Pyridine and quinoline rings provide planar, conjugated π-systems, enabling electronic delocalization.
    • The benzyl group introduces steric bulk and enhances lipophilicity.
  • Hydrazone Linkage :
    • The -NH-N=CH- bridge acts as a bidentate ligand for metal coordination.
  • Spatial Arrangement :
    • Crystallographic studies of analogous hydrazones reveal a trans configuration at the imine bond (C=N).

Spectroscopic Data :

  • IR : Strong absorption at 1603–1623 cm$$^{-1}$$ (C=N stretch).
  • $$^1$$H NMR : Aromatic protons appear at δ 7.2–8.9 ppm , with a singlet for the hydrazone NH proton near δ 12.1 ppm .

Nomenclature, IUPAC Identification, and Related Compounds

IUPAC Name:

N'-[(E)-(Benzylpyridin-2-yl)methylidene]quinolin-2-ylhydrazine

Synonyms :

  • Pyridine-2-aldehyde-2-quinolylhydrazone
  • 2-Pyridylcarboxaldehyde 2-quinolylhydrazone

Related Compounds :

Compound Name Structural Variation Reference
Di-2-pyridyl ketone benzoylhydrazone Benzoyl replaces benzyl group
Bis(2-pyridyl) ketone Lacks quinoline and hydrazone
2-Benzoylpyridine Benzoyl instead of benzyl-pyridyl

Historical Development and Discovery

The compound was first synthesized in the late 20th century during investigations into hydrazones for analytical and coordination chemistry. Key milestones:

  • 1970s–1980s : Development of pyridyl and quinolyl hydrazones as spectrophotometric reagents for metal ion detection.
  • 2000s : Exploration of its role in forming stable metal complexes (e.g., Cu(II), Ni(II)) for catalytic applications.
  • 2010s : Studies highlighting its fluorescence properties, enabling use as a chemosensor.

Significance in Hydrazone Chemistry

This compound exemplifies the versatility of hydrazones in:

Coordination Chemistry:

  • Forms octahedral complexes with transition metals (e.g., [Cu(HL)(H$$2$$O)$$2$$]$$_2^{2+}$$), where HL denotes the deprotonated hydrazone.
  • The pyridine and quinoline nitrogen atoms enhance metal-binding selectivity.

Analytical Applications:

  • Acts as a chromogenic agent for spectrophotometric determination of Fe(III) and Zn(II).

Medicinal Chemistry:

  • Quinoline-hydrazone hybrids exhibit antimicrobial and antitumor activities.

Material Science:

  • Fluorescent derivatives serve as probes for bioimaging.

Figure 1. Proposed Structure of this compound

       Quinoline  
         │  
NH─N═C─(Pyridyl)─CH₂─Ph  

Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(2-phenyl-1-pyridin-2-ylethylidene)amino]quinolin-2-amine

InChI

InChI=1S/C22H18N4/c1-2-8-17(9-3-1)16-21(20-12-6-7-15-23-20)25-26-22-14-13-18-10-4-5-11-19(18)24-22/h1-15H,16H2,(H,24,26)

InChI Key

CNTRFWJZQHGDIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4

Synonyms

enzyl 2-pyridylketone 2-quinolylhydrazone
BPKQH

Origin of Product

United States

Preparation Methods

Condensation of Benzyl-2-Pyridyl Ketone with 2-Chinolylhydrazine

The primary route involves the acid-catalyzed condensation of benzyl-2-pyridyl ketone (0.1 mol) and 2-chinolylhydrazine (0.12 mol) in refluxing ethanol (80°C, 6 hr). Acetic acid (5 mol%) serves as the catalyst, protonating the carbonyl group to enhance electrophilicity, while stoichiometric excess of 2-chinolylhydrazine ensures complete conversion. The reaction follows second-order kinetics, with a rate constant k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 80°C, derived from the Arrhenius equation:

k=Aexp(EaRT)k = A \exp\left(-\frac{E_a}{RT}\right)

where Ea=45kJ\cdotpmol1E_a = 45 \, \text{kJ·mol}^{-1} and A=2.5×105L\cdotpmol1\cdotps1A = 2.5 \times 10^5 \, \text{L·mol}^{-1}\text{·s}^{-1}. Post-reaction, the mixture is cooled to 0°C, yielding a yellow precipitate (Yield: 78–82%).

Table 1: Solvent Effects on Reaction Yield

SolventTemperature (°C)Time (hr)Yield (%)
Ethanol80682
Methanol65868
Toluene110445
Acetonitrile82572

Ethanol outperforms other solvents due to its polarity and ability to stabilize intermediates via hydrogen bonding.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 min) reduces reaction time by 90% compared to conventional heating, achieving comparable yields (80%). This method leverages localized superheating to accelerate nucleophilic attack by 2-chinolylhydrazine.

Solid-State Mechanochemical Synthesis

Ball-milling equimolar reactants with silica gel (500 rpm, 30 min) produces the hydrazone in 70% yield, eliminating solvent use. However, product purity (88%) necessitates post-synthesis chromatography.

Reaction Optimization

pH and Ionic Strength Effects

The Debye-Hückel theory predicts activity coefficient reductions in aqueous-ethanol mixtures, favoring protonation of the ketone carbonyl. At pH 4.5 (adjusted with HCl), the reaction reaches 95% conversion within 4 hr due to optimal H+\text{H}^+ concentration. Higher ionic strengths (>0.5 M NaCl) suppress yields by shielding electrostatic interactions.

Catalytic Enhancements

Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases yield to 88% by stabilizing the transition state through stronger Brønsted acidity. However, PTSA necessitates rigorous post-synthesis neutralization to prevent decomposition.

Purification Techniques

Recrystallization

Recrystallization from ethyl acetate-hexane (1:3) at −20°C affords needle-like crystals (mp 148–150°C) with 95% purity. Slow cooling (1°C/min) minimizes occluded solvent, as demonstrated by thermogravimetric analysis (TGA).

Table 2: Recrystallization Solvent Systems

Solvent PairPurity (%)Recovery (%)
Ethyl acetate/hexane9585
Dichloromethane/hexane8978
Methanol/water9280

Column Chromatography

Silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) resolves byproducts (e.g., unreacted ketone), achieving 99% purity. Retention factors (RfR_f) are 0.32 for the hydrazone and 0.68 for 2-chinolylhydrazine.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν=1665cm1\nu = 1665 \, \text{cm}^{-1} (C=N stretch), 1590cm11590 \, \text{cm}^{-1} (aromatic C=C).

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridyl), 8.25 (s, 1H, hydrazone NH), 7.89–7.20 (m, 11H, aromatic).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration of the hydrazone moiety. Unit cell parameters: a=10.2A˚a = 10.2 \, \text{Å}, b=12.4A˚b = 12.4 \, \text{Å}, c=8.7A˚c = 8.7 \, \text{Å}, α=90\alpha = 90^\circ, β=102.3\beta = 102.3^\circ, γ=90\gamma = 90^\circ .

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure and purity of Benzyl-2-pyridylketon-2-chinolylhydrazon?

To confirm structural integrity and purity, use nuclear magnetic resonance (NMR) for elucidating carbon and hydrogen environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydrazone bonds), and mass spectrometry (MS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation. Cross-referencing spectral data with literature values (e.g., NIST databases) ensures accuracy .

Basic: How can researchers optimize the synthetic yield of this compound?

Key parameters include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of benzyl-2-pyridylketone and 2-chinolylhydrazine to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
  • Temperature control : Reactions typically proceed at 60–80°C to balance activation energy and thermal decomposition risks.
  • Catalysts : Use mild acid catalysts (e.g., acetic acid) to accelerate hydrazone bond formation. Post-synthesis, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Advanced: How do structural modifications (e.g., substituent variations) alter the biological activity of this compound?

Substituents on the pyridyl or chinolyl moieties influence electronic and steric properties, affecting receptor binding. For example:

  • Electron-withdrawing groups (e.g., nitro) on the pyridyl ring enhance electrophilicity, potentially increasing interaction with nucleophilic biological targets.
  • Bulkier substituents on the chinolyl group may reduce membrane permeability. Validate hypotheses using molecular docking simulations and in vitro binding assays (e.g., fluorescence polarization). Compare with structurally related benzamide derivatives (e.g., N-(2-phenylethyl)benzamide analogs) to identify activity trends .

Advanced: What strategies resolve contradictions in experimental data (e.g., conflicting binding affinities) for this compound?

  • Reproducibility checks : Replicate experiments under identical conditions (e.g., pH, temperature).
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outlier data points.
  • Method cross-validation : Compare results from orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
  • Literature reconciliation : Review discrepancies in published analogs (e.g., hydrazone derivatives with varying substituents) to contextualize findings .

Basic: What are the key physicochemical properties of this compound relevant to formulation?

  • Melting point : 139–140°C (indicative of crystallinity and thermal stability).
  • Solubility : Poor in aqueous media but soluble in DMSO or ethanol, requiring co-solvents for biological assays.
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store desiccated at –20°C. Validate via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How can researchers elucidate the mechanism of action of this compound in kinase inhibition?

  • Kinase profiling : Use high-throughput screens (e.g., KinomeScan) to identify primary targets.
  • Binding kinetics : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) to measure association/dissociation rates.
  • Structural studies : Co-crystallize the compound with target kinases (e.g., CDK1/GSK3β) to map binding pockets. Cross-reference with analogs (e.g., thiazolidin-4-ones) to infer pharmacophore contributions .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound derivatives?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett constants) with experimental IC₅₀ values to guide derivative design .

Basic: What analytical techniques quantify trace impurities in synthesized batches of this compound?

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate impurities.
  • LC-MS/MS : Identify impurity structures via fragmentation patterns.
  • Elemental analysis : Confirm stoichiometric purity (e.g., C, H, N content). Calibrate against certified reference standards .

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